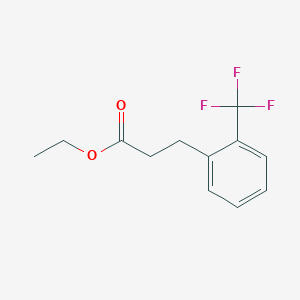

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXNROJGHAWLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474397 | |

| Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191155-80-3 | |

| Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate: A Key Pharmaceutical Intermediate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate, a key intermediate in the synthesis of pharmaceuticals. Due to the limited availability of direct public data on Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate, this document focuses on its closely related oxo-derivative to illustrate the crucial physicochemical properties, analytical methodologies, and its significance in medicinal chemistry. The principles and protocols outlined herein are broadly applicable to the characterization of similar fluorinated propanoate esters.

Core Molecular Attributes

Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate is a fluorinated aromatic ketoester that serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable precursor in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A precise understanding of the compound's fundamental properties is paramount for its effective use in synthetic and analytical applications. The key quantitative data for Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 260.21 g/mol | [1] |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [1] |

| CAS Number | 89424-17-9 | [1] |

| Boiling Point | 237 - 238 °C | [1] |

| Density | 1.258 g/mL at 25 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Significance in Pharmaceutical Development

Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system and inflammatory pathways[1]. The trifluoromethylphenyl moiety is a common feature in many modern drugs due to its ability to enhance metabolic stability and binding affinity.

The dual functionality of the ester and ketone groups allows for a wide range of chemical transformations, including condensation and cyclization reactions to form complex heterocyclic structures[1]. This chemical versatility makes it an invaluable tool for medicinal chemists in the construction of diverse molecular scaffolds for drug discovery.

Caption: Synthetic utility of Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate.

Analytical Characterization Workflow

Ensuring the purity and identity of Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate is critical for its successful application in pharmaceutical synthesis. A multi-faceted analytical approach is recommended, combining chromatographic and spectroscopic techniques.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for quantifying the purity of the compound and identifying any process-related impurities or degradation products. A reversed-phase HPLC method with UV detection is a standard approach for such analyses[2].

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required[2].

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient might be:

-

0-20 min: 50-90% B

-

20-25 min: 90% B

-

25-26 min: 90-50% B

-

26-30 min: 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.

-

Injection Volume: 10 µL.

This method should provide sufficient resolution to separate the main peak from potential impurities, such as starting materials or by-products of the synthesis.

Identity Confirmation by Spectroscopic Methods

While HPLC provides purity information, spectroscopic methods are necessary to confirm the chemical structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons will provide a unique fingerprint of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, which should correspond to the calculated value of 260.21 g/mol [1].

Caption: Integrated analytical workflow for compound characterization.

Conclusion

Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate is a valuable and versatile intermediate in pharmaceutical research and development. Its unique chemical properties, stemming from the trifluoromethyl group and the keto-ester functionality, make it a key component in the synthesis of complex and biologically active molecules. The analytical protocols outlined in this guide provide a robust framework for ensuring the quality and identity of this important compound, thereby supporting the advancement of drug discovery programs.

References

-

MySkinRecipes. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]

Sources

Spectroscopic and Structural Elucidation of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

An In-depth Technical Guide

Introduction

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate is a substituted aromatic ester with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. As with any compound intended for high-value applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations described herein are grounded in established principles and are designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The numbering convention used in this guide for NMR assignments is presented below.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₃O₂ |

| Molecular Weight | 246.22 g/mol |

| Class | Aromatic Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The trifluoromethyl group, being strongly electron-withdrawing, will exert a significant deshielding effect on nearby nuclei.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the propanoate bridge, and the aromatic protons. The chemical shifts are predicted based on the analysis of similar structures, such as Ethyl 3-phenylpropanoate, with adjustments for the inductive effects of the CF₃ group.[1][2]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (Solvent: CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H5 (CH₃-Ethyl) | ~1.25 | Triplet (t) | 3H | Coupled to the two H4 protons. |

| H2 (β-CH₂) | ~2.70 | Triplet (t) | 2H | Coupled to the two H1 protons. |

| H1 (α-CH₂) | ~3.10 | Triplet (t) | 2H | Coupled to the two H2 protons and adjacent to the aromatic ring. |

| H4 (O-CH₂-Ethyl) | ~4.15 | Quartet (q) | 2H | Coupled to the three H5 protons. |

| H3', H4', H5', H6' (Ar-H) | ~7.20 - 7.60 | Multiplet (m) | 4H | Complex pattern due to ortho, meta, and para couplings. The proton ortho to the CF₃ group (H3') is expected to be the most downfield. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 10 unique carbon signals, as the two CH₂ groups in the propanoate chain and the four CH groups in the aromatic ring are chemically distinct. The carbon attached to the CF₃ group will exhibit a characteristic quartet splitting pattern due to one-bond ¹³C-¹⁹F coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C5 (CH₃-Ethyl) | ~14.2 | Standard alkyl region.[1] |

| C2 (β-CH₂) | ~31.0 | Aliphatic carbon. |

| C1 (α-CH₂) | ~35.5 | Slightly deshielded by the aromatic ring. |

| C4 (O-CH₂-Ethyl) | ~60.5 | Carbon attached to oxygen.[1] |

| C2' (C-CF₃) | ~126.0 (quartet) | Electron-withdrawing effect of CF₃ and C-F coupling. |

| C3', C4', C5', C6' (Ar-CH) | ~126 - 132 | Aromatic region. The specific shifts are influenced by the positions relative to the two substituents. |

| C1' (Ar-C) | ~139.0 | Quaternary aromatic carbon attached to the alkyl chain. |

| C3 (C=O) | ~172.5 | Ester carbonyl carbon.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups. As an aromatic ester, this compound is expected to exhibit several characteristic absorption bands. The analysis follows the "Rule of Three" for esters, which points to three strong peaks arising from the C=O and two C-O stretching vibrations.[3][4]

Table 4: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3070 - 3010 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1725 | Strong | C=O Stretch | Ester Carbonyl |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1300 - 1000 | Strong | C-F & C-O Stretches | CF₃ and Ester C-O |

| ~1280 | Strong | Asymmetric C-C-O Stretch | Ester |

| ~1120 | Strong | Symmetric O-C-C Stretch | Ester |

The C=O stretch for aromatic esters typically falls between 1730 and 1715 cm⁻¹.[4] The presence of strong, complex absorptions in the 1300-1000 cm⁻¹ region will be indicative of both the C-O ester linkages and the powerful C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information regarding the molecular weight and structural fragments of the analyte. The fragmentation pattern is a molecular fingerprint that can be predicted based on established chemical principles.[5]

The molecular ion peak (M⁺) for this compound is expected at an m/z of 246. Key fragmentation pathways for esters include the loss of the alkoxy group and cleavages adjacent to the aromatic ring.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Key Predicted Fragments:

-

m/z 246 (M⁺): The molecular ion.

-

m/z 201: Loss of the ethoxy radical (•OC₂H₅) from the molecular ion.[5]

-

m/z 157: Subsequent loss of carbon dioxide from the m/z 201 fragment.

-

m/z 145: Resulting from benzylic cleavage, forming the stable 2-(trifluoromethyl)benzyl cation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire spectra using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 240 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 5 seconds.

-

Accumulate a minimum of 1024 scans.

-

-

Processing: Apply an exponential line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct all spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over a range of 4000 to 600 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean salt plate prior to sample analysis and perform automatic background subtraction.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or through a Gas Chromatography (GC) inlet for separation from any potential impurities.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to a standard value of 70 eV.

-

Scan a mass range from m/z 40 to 300.

-

Maintain the ion source temperature at approximately 230 °C.

-

References

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. [Link]

-

Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem. [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. [Link]

-

Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate - MySkinRecipes. [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate serves as a valuable model compound and building block, embodying the structural complexities that arise from combining an aliphatic ester chain with a sterically demanding and electronically influential substituted aromatic ring.

A precise and unambiguous structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This in-depth guide provides a detailed exploration of the ¹H NMR spectrum of this compound. We will move beyond a simple peak list to dissect the underlying principles that govern the spectrum, from the causal factors influencing chemical shifts and coupling constants to the practical execution of the experiment. This document is intended for researchers, scientists, and drug development professionals who seek not only to interpret a spectrum but to understand the "why" behind the data, ensuring the highest degree of scientific integrity.

Theoretical Framework and Spectral Prediction

Before acquiring any experimental data, a robust theoretical analysis allows us to predict the ¹H NMR spectrum. This predictive process is crucial for validating the experimental outcome and identifying any unexpected structural features.

Molecular Structure and Unique Proton Environments

The structure of this compound contains five distinct sets of non-equivalent protons, as illustrated below. Each unique proton environment will give rise to a separate signal in the ¹H NMR spectrum.[1]

Caption: Labeled structure of the target molecule.

Analysis of Substituent Effects on Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase shielding and move the signal upfield.[2]

-

Ethyl Ester Group (Hₐ, Hₑ):

-

Hₐ (Methyl Protons): These three protons are on a standard sp³ carbon and are relatively shielded. They are adjacent to a methylene group, so their chemical shift will be in the typical alkane region, predicted around δ 1.2 ppm .[3]

-

Hₑ (Methylene Protons): These two protons are directly attached to a carbon bonded to an oxygen atom. Oxygen is highly electronegative, strongly deshielding these protons. Their signal is expected significantly downfield, around δ 4.1 ppm .[4][5]

-

-

Propanoate Chain (H꜀, H꜀):

-

H꜀ (Methylene α to Carbonyl): Protons on a carbon adjacent (alpha) to a carbonyl group are deshielded due to the anisotropy and inductive effect of the C=O bond. This signal is predicted to be around δ 2.6 ppm .[4][6]

-

H꜀ (Benzylic Methylene): Protons on a carbon attached to an aromatic ring (benzylic position) are also deshielded by the ring current effect. This signal is expected around δ 2.9-3.0 ppm .[2][6]

-

-

2-(Trifluoromethyl)phenyl Group (Hₑ, H𝒻, H₉, Hₕ):

-

The aromatic region (typically δ 7-8 ppm) will be complex.[7] The trifluoromethyl (-CF₃) group is a powerful EWG through induction, more so than a single fluorine atom, because it lacks the counteracting π-donation effect.[8] This will deshield all aromatic protons relative to benzene (δ 7.3 ppm).[7]

-

The ortho-disubstituted pattern prevents simple, symmetrical splitting. We can predict the relative order of chemical shifts: the proton ortho to the powerful EWG (-CF₃) will be the most downfield, followed by the proton para to it. The alkyl chain is weakly donating/withdrawing and has a smaller influence.

-

Predicted Aromatic Shifts: A complex multiplet pattern is expected between approximately δ 7.3 and 7.7 ppm .

-

Predicted Splitting Patterns and Coupling Constants (J)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split. The number of peaks in a split signal (multiplicity) follows the n+1 rule, where 'n' is the number of neighboring protons.[1] The distance between these peaks is the coupling constant, J, measured in Hertz (Hz).

-

Hₐ (δ ~1.2 ppm): Neighbors with 2 protons (Hₑ). Will be a triplet (t) with ³J ≈ 7 Hz.

-

Hₑ (δ ~4.1 ppm): Neighbors with 3 protons (Hₐ). Will be a quartet (q) with ³J ≈ 7 Hz.[3]

-

H꜀ (δ ~2.6 ppm): Neighbors with 2 protons (H꜀). Will be a triplet (t) with ³J ≈ 7-8 Hz.

-

H꜀ (δ ~3.0 ppm): Neighbors with 2 protons (H꜀). Will be a triplet (t) with ³J ≈ 7-8 Hz.

-

Aromatic Protons (δ ~7.3-7.7 ppm): These four protons will form a complex, overlapping system of multiplets. Each proton is coupled to its ortho and meta neighbors. Typical coupling constants are Jortho ≈ 7–10 Hz and Jmeta ≈ 2–3 Hz.[7] Furthermore, long-range coupling between the aromatic protons and the fluorine atoms of the CF₃ group (e.g., ⁴JHF, ⁵JHF) can occur, further broadening or splitting the signals, particularly for the proton ortho to the CF₃ group.[9][10]

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hₐ | ~1.2 | Triplet (t) | 3H | ³J ≈ 7 | -O-CH₂-CH₃ |

| H꜀ | ~2.6 | Triplet (t) | 2H | ³J ≈ 7-8 | -CH₂ -C=O |

| H꜀ | ~3.0 | Triplet (t) | 2H | ³J ≈ 7-8 | Ar-CH₂ - |

| Hₑ | ~4.1 | Quartet (q) | 2H | ³J ≈ 7 | -O-CH₂ -CH₃ |

| Hₑ-ₕ | ~7.3 - 7.7 | Multiplet (m) | 4H | N/A | Ar-H |

Experimental Protocol for High-Fidelity Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Rationale for Solvent and Material Selection

-

Deuterated Solvent: The choice of solvent is critical. For ¹H NMR, a deuterated solvent (where ¹H atoms are replaced by ²H) is mandatory.[11] This is because the proton signal from a standard solvent would be overwhelmingly intense, obscuring the signals from the analyte. Chloroform-d (CDCl₃) is an excellent first choice for this molecule due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window, with a residual solvent peak at δ 7.26 ppm.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to δ 0.00 ppm.[2] Most modern spectrometers, however, use the residual solvent peak to lock and reference the spectrum, making the addition of TMS optional for routine analysis.[12]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity (shimming). Scratches or solid impurities can severely degrade spectral resolution.[13]

Step-by-Step Sample Preparation

-

Weighing the Analyte: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for ¹H NMR.[14]

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Carefully transfer the clear solution into the NMR tube.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

Instrumentation and Acquisition Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. The logic is to obtain a high-resolution spectrum with accurate integrations.

-

Spectrometer: 400 MHz (or higher) NMR Spectrometer

-

Nucleus: ¹H

-

Number of Scans (ns): 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): 5 seconds. This delay between scans allows for nearly complete relaxation of all protons, which is critical for accurate integration. A shorter delay can lead to saturation, especially of protons with long relaxation times, skewing the integral ratios.

-

Acquisition Time (aq): ~4 seconds. A longer acquisition time results in better resolution of fine splitting patterns.

-

Pulse Width (p1): A calibrated 30-45° pulse is often used to reduce the experiment time without significantly compromising signal, though a 90° pulse provides maximum signal per scan.

Experimental Workflow Diagram

Caption: Workflow from sample preparation to final analysis.

Data Processing and Structural Verification

Once the Free Induction Decay (FID) is acquired, it must be mathematically processed to generate the familiar frequency-domain spectrum.

-

Fourier Transform (FT): The raw time-domain signal (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are purely absorptive and point upwards from a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

-

Integration: The area under each signal is calculated. The integral values are normalized to give the relative ratio of protons responsible for each signal. This step is crucial for confirming the number of protons in each environment.[15] For our molecule, the integrals should correspond to a ratio of 3:2:2:2:4.

-

Referencing: The chemical shift axis is calibrated. In CDCl₃, the residual solvent peak is set to δ 7.26 ppm.

-

Peak Assignment: The processed spectrum is analyzed, and each signal is assigned to its corresponding protons in the molecule, comparing the experimental data to the predictions made in Section 1. Any significant deviations would warrant further investigation.

By systematically following this predictive, experimental, and analytical workflow, a complete and reliable ¹H NMR characterization of this compound can be achieved, providing the high-quality, trustworthy data required for advanced research and development.

References

-

University of Rochester. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Reddit. (2023). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Purdue University. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Rogue Chem. (2021). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

-

ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 3-phenylpropionate. PubChem. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Retrieved from [Link]

-

Millersville University. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link]

-

Filo. (2023). Interpretation of HNMR of ethyl propanoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures. Retrieved from [Link]

-

Nanalysis. (2021). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

PubMed. (n.d.). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

YouTube. (2022). NMR of ethyl ethanoate for A-level Chemistry. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

UCLA. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 1H NMR. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Illinois. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. askthenerd.com [askthenerd.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 6. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. reddit.com [reddit.com]

- 9. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eclass.uoa.gr [eclass.uoa.gr]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. organomation.com [organomation.com]

- 15. www1.udel.edu [www1.udel.edu]

Mass spectrometry of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a compound of significant interest in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document moves beyond theoretical data to offer field-proven insights into its structural elucidation by mass spectrometry, with a primary focus on Electron Ionization (EI). We will explore the foundational principles of its fragmentation, predict its mass spectrum, and provide a validated experimental protocol for its analysis. The causality behind fragmentation pathways is explained, ensuring that the protocols and interpretations are self-validating and robust for researchers, scientists, and drug development professionals.

Introduction to the Analyte

Chemical Identity and Physicochemical Properties

This compound is an aromatic ester characterized by a trifluoromethyl group on the phenyl ring. This substitution significantly influences its chemical properties and, consequently, its mass spectrometric fragmentation.

| Property | Value |

| Molecular Formula | C₁₂H₁₃F₃O₂ |

| Molecular Weight | 248.23 g/mol |

| Monoisotopic Mass | 248.0868 Da |

| Structure | |

| IUPAC Name: this compound |

Scientific Significance

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] As such, this compound serves as a critical building block in the synthesis of complex pharmaceutical agents.[2] Accurate and reliable analytical methods, particularly mass spectrometry, are paramount for its characterization, quality control, and for tracking its incorporation into larger molecules.

The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[3] For a compound like this compound, Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC), is the method of choice for structural confirmation due to the reproducible and information-rich fragmentation patterns it generates.[4]

Core Principles of Electron Ionization (EI) Fragmentation

In EI-MS, high-energy electrons bombard the analyte molecule, leading to the ejection of an electron and the formation of a positively charged radical ion known as the molecular ion (M•⁺).[5] This molecular ion is energetically unstable and undergoes a series of predictable fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure. Key fragmentation reactions for esters include alpha-cleavage, McLafferty rearrangements, and cleavages at bonds adjacent to the aromatic system.[6][7]

Predicted Fragmentation Pathways of this compound

The structure of the title compound contains several features that dictate its fragmentation: the ethyl ester group, the propanoate linker, and the trifluoromethylated phenyl ring.

The Molecular Ion (M•⁺)

The molecular ion peak is expected at m/z 248 , corresponding to the mass of the intact molecule [C₁₂H₁₃F₃O₂]•⁺. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring system.[6]

Major Fragmentation Mechanisms

-

Benzylic Cleavage and Tropylium Ion Formation: The most characteristic fragmentation for compounds with a phenyl-alkyl structure is the cleavage of the bond beta to the aromatic ring. This yields a highly stable benzyl cation, which often rearranges to an even more stable tropylium ion. For this molecule, this cleavage results in the formation of the 2-(trifluoromethyl)tropylium cation at m/z 159 . This ion is a key diagnostic marker for the 2-(trifluoromethyl)phenyl ethyl moiety.

-

McLafferty Rearrangement: Esters containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) can undergo a characteristic McLafferty rearrangement.[7] In this case, a hydrogen from the benzylic carbon is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule (28 Da) from the ethyl ester portion. This pathway is not possible for the title compound as the γ-position is the benzylic carbon itself, which is part of the fragmentation leading to the m/z 159 ion. However, a related rearrangement involving the loss of ethylene from the molecular ion to form a radical cation of 3-(2-(trifluoromethyl)phenyl)propanoic acid at m/z 220 is plausible.[8]

-

Alpha-Cleavage of the Ester Group: Cleavage of bonds adjacent to the carbonyl group is a common pathway for esters.[6][9]

-

Loss of the Ethoxy Radical (•OC₂H₅): This cleavage results in the formation of the 2-(trifluoromethyl)phenylpropionyl acylium ion at m/z 203 . This is expected to be a significant peak.

-

Loss of the Ethyl Radical (•C₂H₅): Loss of the ethyl group from the ester results in an ion at m/z 219 .

-

The diagram below illustrates these primary fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Summary of Predicted Key Ions

| m/z | Proposed Ion Structure | Fragmentation Pathway | Diagnostic Value |

| 248 | [C₁₂H₁₃F₃O₂]•⁺ | Molecular Ion | Confirms molecular weight. |

| 220 | [C₁₀H₉F₃O₂]•⁺ | Rearrangement (Loss of C₂H₄) | Indicates an ethyl ester. |

| 203 | [C₁₀H₈F₃O]⁺ | Alpha-Cleavage (Loss of •OC₂H₅) | Confirms ethyl ester functionality. |

| 159 | [C₈H₆F₃]⁺ | Benzylic Cleavage | Characteristic of the 2-(trifluoromethyl)phenylpropyl backbone (likely base peak). |

| 77 | [C₆H₅]⁺ | Fragmentation of aromatic ring | General aromatic fragment. |

| 29 | [C₂H₅]⁺ | Ethyl Cation | Confirms ethyl group presence. |

Experimental Protocol for GC-MS Analysis

The following protocol provides a robust, self-validating system for the analysis of this compound. The choice of GC-MS is justified by the compound's expected volatility and thermal stability.[4]

Sample Preparation

-

Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of high-purity Ethyl Acetate to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 with Ethyl Acetate to a final concentration of 10 µg/mL. This concentration prevents detector saturation while ensuring a strong signal.

-

Verification: Ensure the solvent blank is clean and free of interfering peaks before sample injection.

GC-MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |

| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium, 1.0 mL/min | Provides good chromatographic efficiency and is inert. |

| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms or equivalent) | A standard non-polar column offering excellent separation for aromatic compounds. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation from solvent and potential impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[10] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness. |

| Electron Energy | 70 eV | Standard energy for generating consistent fragmentation and library matching. |

| Mass Scan Range | 40 - 350 amu | Covers the molecular ion and all expected major fragments. |

| Solvent Delay | 3 min | Prevents the high-concentration solvent peak from damaging the detector. |

Experimental Workflow Diagram

Caption: Standard operating procedure for the GC-EI-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound by Electron Ionization is characterized by a clear molecular ion at m/z 248 and a set of highly diagnostic fragment ions. The most significant of these is the 2-(trifluoromethyl)tropylium ion at m/z 159, which serves as a definitive marker for the core structure and is expected to be the base peak. Additional fragments at m/z 203 (loss of ethoxy) and m/z 220 (rearrangement) further confirm the ethyl ester functionality. The provided GC-MS protocol offers a reliable and reproducible method for the identification and structural confirmation of this important synthetic intermediate, supporting its critical role in pharmaceutical and chemical development.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. PubChem. Retrieved from [Link]

- Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(2), 304–315.

- MacMillan, D. W. C., et al. (2018). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society.

- Řezanka, T., & Vrkoslav, V. (2020). Structural characterization of wax esters by electron ionization mass spectrometry. Phytochemistry, 178, 112463.

- Narváez-Rivas, M., & Zhang, Q. (2016). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Food chemistry, 194, 113–120.

- Schareina, T., & Zapf, A. (2011). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Topics in Current Chemistry, 299, 133-166.

- Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 338-344.

-

Chemsrc. (n.d.). Ethyl 3-phenylpropanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-phenylpropionate. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-furyl) propanoate. Retrieved from [Link]

- Wang, H. Y., et al. (2016). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 27(6), 1039-1045.

-

Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

- Materic, D., et al. (2022). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time analysis of sesquiterpenes. Analytical and Bioanalytical Chemistry, 414(1), 359-370.

-

ChemSynthesis. (n.d.). ethyl 3,3,3-trifluoropropanoate. Retrieved from [Link]

-

MassBank. (n.d.). Fenoxaprop-P-ethyl; LC-ESI-QFT; MS2. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate [myskinrecipes.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

An In-Depth Technical Guide to Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate: Synthesis, Properties, and Potential Applications

Introduction

This compound is an organic compound that belongs to the class of fluorinated aromatic carboxylic acid esters. The presence of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. While specific historical data on the discovery of this particular isomer is not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active molecules and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, drawing upon established chemical principles and data from structurally related compounds.

The introduction of a trifluoromethyl group into organic molecules can lead to enhanced biological activity and improved pharmacokinetic properties.[1] This is often attributed to the high electronegativity of fluorine, which can alter the acidity of nearby protons, influence binding interactions with biological targets, and block sites of metabolism. As such, trifluoromethyl-substituted compounds are prevalent in pharmaceuticals and agrochemicals.[2][3]

Postulated Synthesis and Methodologies

The synthesis of this compound can be approached through several established organic chemistry methodologies. Below are two plausible synthetic routes, complete with detailed protocols and the rationale behind the experimental choices.

Method 1: Heck Coupling followed by Reduction

This approach involves the palladium-catalyzed coupling of an aryl halide with an acrylate, followed by the reduction of the resulting cinnamate derivative.

Workflow Diagram:

Caption: Heck coupling of 2-bromobenzotrifluoride and ethyl acrylate, followed by catalytic hydrogenation.

Experimental Protocol:

-

Heck Coupling:

-

To a solution of 2-bromobenzotrifluoride (1.0 eq) and ethyl acrylate (1.2 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

-

Add a base, such as triethylamine (2.0 eq), to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate.

-

-

Catalytic Hydrogenation:

-

Dissolve the purified ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Rationale for Experimental Choices:

-

Heck Coupling: This reaction is a reliable method for forming carbon-carbon bonds between an aryl halide and an alkene. The choice of a palladium catalyst and a phosphine ligand is crucial for achieving high yields and selectivity. The base is necessary to neutralize the hydrohalic acid formed during the catalytic cycle.

-

Catalytic Hydrogenation: This is a standard and efficient method for the reduction of a carbon-carbon double bond. Palladium on carbon is a widely used and effective catalyst for this transformation. The reaction is typically clean and proceeds with high yield.

Method 2: Friedel-Crafts Acylation and Subsequent Reduction

This route involves the acylation of trifluoromethylbenzene followed by a reduction sequence.

Workflow Diagram:

Caption: Friedel-Crafts acylation of trifluoromethylbenzene followed by Clemmensen or Wolff-Kishner reduction.

Experimental Protocol:

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add ethyl malonyl chloride (1.0 eq) dropwise.

-

After stirring for 15-30 minutes, add trifluoromethylbenzene (1.5 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate.[3]

-

-

Clemmensen or Wolff-Kishner Reduction:

-

Clemmensen Reduction: Reflux the ketoester with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This method is suitable for substrates that are stable to strong acid.

-

Wolff-Kishner Reduction: Heat the ketoester with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol. This is preferable for substrates that are sensitive to acid.

-

After the reduction is complete, work up the reaction mixture appropriately to isolate the product, this compound.

-

Rationale for Experimental Choices:

-

Friedel-Crafts Acylation: This is a classic method for forming an aryl ketone. The use of a strong Lewis acid like AlCl₃ is necessary to activate the acylating agent. The ortho- and para-directing effects of the trifluoromethyl group (though deactivating) will lead to a mixture of isomers, necessitating purification.

-

Reduction of the Ketone: The choice between the Clemmensen and Wolff-Kishner reductions depends on the overall functionality of the molecule. Both are effective methods for reducing a ketone to a methylene group.

Physicochemical Properties

| Property | Predicted Value/Description |

| Molecular Formula | C₁₂H₁₃F₃O₂ |

| Molecular Weight | 246.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 240-260 °C |

| Solubility | Soluble in common organic solvents; sparingly soluble in water |

| pKa (of corresponding acid) | Expected to be lower than 3-phenylpropanoic acid due to the electron-withdrawing trifluoromethyl group |

Potential Applications

Given the prevalence of the trifluoromethylphenyl motif in various bioactive molecules, this compound is a valuable building block in several areas of research and development.

-

Pharmaceuticals: The trifluoromethyl group is a common feature in many drugs due to its ability to enhance metabolic stability and binding affinity.[1] Phenylpropanoate derivatives have been investigated for a range of activities, including anti-inflammatory and central nervous system effects.[3] Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, related structures are found in drugs like fluoxetine.[6]

-

Agrochemicals: The trifluoromethyl group is also frequently incorporated into pesticides and herbicides to increase their efficacy and stability.[7] Phenylpropanoate derivatives have shown potential as antifungal agents.[2] The title compound could be a precursor for new agrochemicals with improved properties.

-

Materials Science: Fluorinated organic compounds are of interest in materials science for applications in liquid crystals, polymers, and organic electronics due to their unique electronic and physical properties.

Conclusion

This compound, while not extensively studied as an individual compound, represents a valuable scaffold in synthetic chemistry. The presence of the trifluoromethyl group imparts unique properties that are highly sought after in drug discovery and materials science. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide a reliable foundation for its preparation. Further research into the biological activities and material properties of this compound and its derivatives is warranted and could lead to the development of novel and useful molecules.

References

- Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytop

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor.

- CAS 2021-28-5: Ethyl 3-phenylpropano

- Ethyl 3-phenylpropion

- Representative approaches on the synthesis of ethyl 3-phenylpropanoate.

- ethyl 3-(2-furyl) propanoate, 10031-90-0. The Good Scents Company.

- Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.

- Expedient preparation of trifluoromethyl-substituted benzofuranols. PubMed.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.

- Production of fluoxetine and new intermediates.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.

- Ethyl 3-phenylpropion

- Ethyl propion

- Ethyl 3-phenylpropano

- ethyl 3-oxo-3-phenylpropano

- Enantioselective cobalt-catalyzed preparation of trifluoromethyl-substituted cyclopropanes. PubMed.

- ethyl 3-phenylpropano

- Ethyl 3-(trifluoromethyl)

Sources

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate [myskinrecipes.com]

- 4. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. chemimpex.com [chemimpex.com]

Potential biological activity of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

An In-depth Technical Guide to the Potential Biological Activity of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

Authored by: A Senior Application Scientist

Preamble: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its profound effects on metabolic stability, lipophilicity, and binding affinity.[1] Numerous FDA-approved drugs feature this moiety, underscoring its importance in contemporary drug design.[2] This guide focuses on a molecule of emerging interest: this compound. While direct biological data for this specific compound is not yet extensively documented, its structural features suggest a high potential for therapeutic relevance. The presence of the trifluoromethyl group on the phenyl ring is known to alter electronic properties, which can significantly influence interactions with biological targets.[3] Furthermore, related structures, such as ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate, are recognized as key intermediates in the synthesis of anti-inflammatory and central nervous system (CNS) agents.[4] This document provides a comprehensive framework for exploring the potential biological activities of this compound, outlining a logical progression from initial in vitro screening to more complex mechanistic and in vivo studies.

Part 1: Physicochemical Properties and Synthetic Strategy

A thorough understanding of a compound's physical and chemical characteristics is fundamental to any investigation into its biological activity.

Physicochemical Profile

While experimental data for this compound is sparse, we can infer some properties from its constituent parts and related molecules.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C12H13F3O2 | Based on chemical structure |

| Molecular Weight | 246.23 g/mol | Based on chemical structure |

| Appearance | Colorless to pale yellow liquid | Based on similar esters like Ethyl 3-phenylpropanoate[5][6] |

| Solubility | Soluble in organic solvents, poorly soluble in water | Typical for esters of this size and the presence of a lipophilic -CF3 group[3][6] |

| LogP | > 3.0 | The trifluoromethyl group significantly increases lipophilicity[3] |

| Stability | The trifluoromethyl group is generally very stable and inert[7] | The ester linkage may be susceptible to hydrolysis under acidic or basic conditions |

Synthetic Approach: A Conceptual Overview

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common route would involve the esterification of 3-(2-(trifluoromethyl)phenyl)propanoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.

Caption: Conceptual workflow for the synthesis of this compound via Fischer Esterification.

Part 2: Hypothesized Biological Activities and Investigative Workflows

Based on the known activities of structurally similar compounds, we can formulate several hypotheses for the potential biological activities of this compound.

Hypothesis 1: Anti-inflammatory Activity

Rationale: The precursor, ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate, is a known intermediate for anti-inflammatory agents.[4] The trifluoromethyl group is present in several anti-inflammatory drugs, such as celecoxib.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Caption: Workflow for in vitro screening of anti-inflammatory activity.

Detailed Protocol: Nitric Oxide Assay

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-only treated cells.

Hypothesis 2: Antifungal Activity

Rationale: A structurally related compound, ethyl 3-(4-trifluoromethylphenyl)-2,3-dibromopropionate, has demonstrated potent activity against several phytopathogenic fungi.[8]

Experimental Workflow: Antifungal Susceptibility Testing

Caption: Workflow for determining antifungal activity.

Detailed Protocol: Broth Microdilution Assay (CLSI Guidelines)

-

Preparation of Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a spore suspension and adjust its concentration to a final density of 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate, with concentrations typically ranging from 0.125 to 64 µg/mL.

-

Inoculation: Add 100 µL of the adjusted fungal inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the positive control, determined visually or by reading the absorbance at 490 nm.

-

MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it on drug-free agar. The lowest concentration that results in no growth on the agar is the MFC.

Hypothesis 3: Central Nervous System (CNS) Activity

Rationale: As with the anti-inflammatory potential, the precursor's use as an intermediate for CNS agents provides a strong basis for this hypothesis.[4] The lipophilicity imparted by the -CF3 group can enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.[3]

Experimental Workflow: Initial CNS-related In Vitro Assays

Caption: Initial in vitro screening workflow for potential CNS activity.

Detailed Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Preparation: Use commercially available recombinant human MAO-A or MAO-B enzymes.

-

Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the MAO enzyme, the test compound at various concentrations, and a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the assay buffer.

-

Detection: The reaction produces hydrogen peroxide, which can be detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Analysis: Calculate the percentage of MAO inhibition and determine the IC50 value.

Part 3: Pharmacokinetics and Safety Assessment

A preliminary assessment of the compound's metabolic stability and toxicity is crucial for its further development.

In Vitro Metabolic Stability

Rationale: The trifluoromethyl group is known to block metabolic hotspots, potentially increasing a compound's half-life.[3] An in vitro assay using liver microsomes can provide an early indication of this.

Protocol: Human Liver Microsome (HLM) Stability Assay

-

Materials: Test compound, human liver microsomes, NADPH regenerating system, and a positive control (a compound with known metabolic instability).

-

Incubation: Incubate the test compound (e.g., at 1 µM) with HLMs (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[9]

-

Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).[9]

Preliminary Toxicity Evaluation

Rationale: While the -CF3 group is generally considered metabolically stable, it is essential to assess the overall cytotoxicity of the molecule.[7]

Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: Use a panel of cell lines, including a non-cancerous line (e.g., HEK-293) and a liver-derived cell line (e.g., HepG2), to assess general and potential organ-specific toxicity.

-

Treatment: Expose the cells to a range of concentrations of this compound for 24 to 72 hours.

-

Assay: Use a standard cell viability assay, such as the MTT assay, to determine the percentage of viable cells.[10]

-

Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.

Conclusion and Future Directions

This compound stands as a promising candidate for biological investigation due to its strategic inclusion of a trifluoromethyl group on a scaffold with known relevance to anti-inflammatory and CNS-active agents. The proposed workflows in this guide provide a systematic and logical path for elucidating its potential therapeutic activities. Positive results in the initial in vitro screens would warrant progression to more detailed mechanistic studies and, ultimately, to in vivo models to assess efficacy and a more comprehensive safety profile. The exploration of this and similar molecules will continue to enrich our understanding of how fluorination can be leveraged to create the next generation of therapeutics.

References

-

PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Zaman, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Retrieved from [Link]

-

Reddit. (2021). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. Retrieved from [Link]

-

Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Retrieved from [Link]

-

ChemSrc. (n.d.). Ethyl 3-phenylpropanoate. Retrieved from [Link]

-

ResearchGate. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

-

PubMed. (2024). Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytopathogenic Fungi. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate [myskinrecipes.com]

- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 7. reddit.com [reddit.com]

- 8. Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described two-step synthetic pathway involves a Palladium-catalyzed Heck reaction to form the α,β-unsaturated ester intermediate, followed by a catalytic hydrogenation to yield the target saturated propanoate. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization data to support researchers, scientists, and drug development professionals in the successful synthesis of this compound.

Introduction

This compound is a key building block in organic synthesis, primarily owing to the presence of the trifluoromethyl group, which can enhance the metabolic stability, bioavailability, and binding affinity of target molecules. Its structural motif is found in a variety of biologically active compounds. This guide details a reliable and scalable two-step synthesis beginning from commercially available starting materials.

The synthetic strategy hinges on two powerful and widely utilized transformations in modern organic chemistry: the Mizoroki-Heck reaction for carbon-carbon bond formation and catalytic hydrogenation for the selective reduction of an alkene. The causality behind the choice of this pathway lies in its efficiency, tolerance to the trifluoromethyl group, and the general reliability of these reactions.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

-

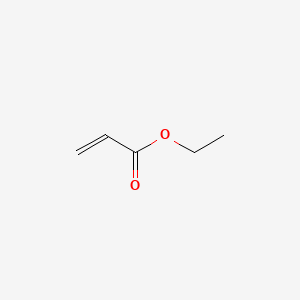

Step 1: Heck Reaction: Palladium-catalyzed cross-coupling of 2-bromobenzotrifluoride with ethyl acrylate to synthesize the intermediate, ethyl 3-(2-(trifluoromethyl)phenyl)acrylate.

-

Step 2: Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the acrylate intermediate using a heterogeneous palladium catalyst to afford the final product.

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromobenzotrifluoride to form a Pd(II) complex.

-

Alkene Coordination and Migratory Insertion: The alkene (ethyl acrylate) coordinates to the palladium center, followed by insertion of the alkene into the Aryl-Pd bond.

-

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the cycle.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 5.00 g | 22.2 mmol |

| Ethyl acrylate | C₅H₈O₂ | 100.12 | 3.34 g (3.7 ml) | 33.3 mmol |

| Palladium(II) acetate | Pd(OAc)₂ | 224.52 | 0.10 g | 0.44 mmol |

| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 304.37 | 0.27 g | 0.89 mmol |

| Triethylamine | Et₃N | 101.19 | 4.5 g (6.2 ml) | 44.4 mmol |

| Acetonitrile | CH₃CN | 41.05 | 50 mL | - |

Procedure:

-

To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add palladium(II) acetate (0.10 g, 0.44 mmol) and tri(o-tolyl)phosphine (0.27 g, 0.89 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add acetonitrile (50 mL), 2-bromobenzotrifluoride (5.00 g, 22.2 mmol), ethyl acrylate (3.34 g, 33.3 mmol), and triethylamine (4.5 g, 44.4 mmol).

-

Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford ethyl 3-(2-(trifluoromethyl)phenyl)acrylate as a colorless oil.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

The second step involves the selective reduction of the carbon-carbon double bond of the acrylate intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used method for this transformation due to its high efficiency and selectivity.

Mechanistic Insight: Heterogeneous Catalysis

In this heterogeneous catalytic process, the reaction occurs on the surface of the palladium catalyst.

Caption: Experimental workflow for the catalytic hydrogenation step.

The alkene adsorbs onto the palladium surface, where it reacts with adsorbed hydrogen atoms, leading to the formation of the saturated product.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |